![molecular formula C13H10N6O2 B6586347 3-(pyrazin-2-yl)-N-[(pyridin-2-yl)methyl]-1,2,4-oxadiazole-5-carboxamide CAS No. 1219912-95-4](/img/structure/B6586347.png)

3-(pyrazin-2-yl)-N-[(pyridin-2-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

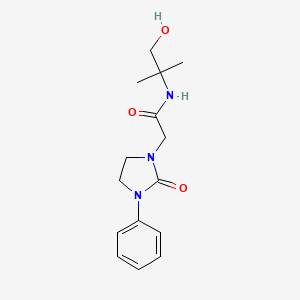

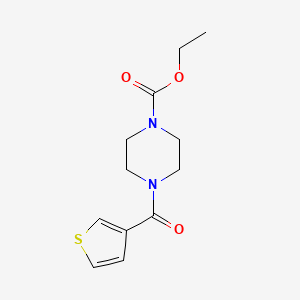

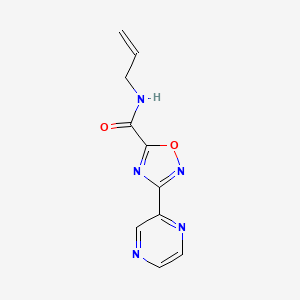

The compound “3-(pyrazin-2-yl)-N-[(pyridin-2-yl)methyl]-1,2,4-oxadiazole-5-carboxamide” is a complex organic molecule. It contains several functional groups, including a pyrazinyl group, a pyridinyl group, and an oxadiazole group .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, ruthenium(II) and osmium(II) complexes containing the ligand 3-(pyrazin-2′-yl)-5-(pyridin-2″-yl)-1,2,4-triazole (Hppt) have been synthesized . The synthesis involved the use of partially deuteriated metal complexes to facilitate interpretation of 1H NMR spectra .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using X-ray diffraction and 1H NMR spectroscopy . In one study, the Ru(bipy)2-centre was found to be bound to the ppt− ligand via the pyridine nitrogen and the N1 atom of the triazole ring .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the redox and electronic properties of ruthenium(II) and osmium(II) complexes containing a similar ligand were analyzed . Significant differences were found in the electronic properties of the two coordination isomers obtained .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the acid–base properties of ruthenium(II) and osmium(II) complexes containing a similar ligand were reported . It was found that the pKa of the 1,2,4-triazole ring varies systematically depending on the nature of the non-coordinating substituent .Mechanism of Action

While the specific mechanism of action for “3-(pyrazin-2-yl)-N-[(pyridin-2-yl)methyl]-1,2,4-oxadiazole-5-carboxamide” is not available, similar compounds have been studied for their inhibitory activity against kinases . For instance, a series of 5-benzylidenethiazolidine-2,4-diones were synthesized as pim kinase inhibitors .

properties

IUPAC Name |

3-pyrazin-2-yl-N-(pyridin-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N6O2/c20-12(17-7-9-3-1-2-4-15-9)13-18-11(19-21-13)10-8-14-5-6-16-10/h1-6,8H,7H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXMDNGZOFZDEJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC(=O)C2=NC(=NO2)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(pyrazin-2-yl)-N-(pyridin-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-phenyl-5-{1-[4-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}-1,2,4-oxadiazole](/img/structure/B6586264.png)

![2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[2-(thiophen-2-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B6586267.png)

![6-chloro-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1,3-benzothiazol-2-amine](/img/structure/B6586275.png)

![1-(4-methoxyphenyl)-3-[2-(thiophen-3-yl)ethyl]urea](/img/structure/B6586287.png)

![4-methyl-6-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}pyrimidine](/img/structure/B6586310.png)

![N-cyclopentyl-2-{[6-(propan-2-yl)pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B6586316.png)

![N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide](/img/structure/B6586328.png)

![N-[(4-fluorophenyl)methyl]-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B6586340.png)

![N'-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-N-(2-methoxyethyl)ethanediamide](/img/structure/B6586354.png)

![1-benzyl-3-[(1-hydroxycyclopentyl)methyl]urea](/img/structure/B6586363.png)

![3,4-dimethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzene-1-sulfonamide](/img/structure/B6586368.png)